molecular formula C7H9BN2O2 B12935875 (4-Cyclopropylpyrimidin-5-yl)boronic acid

(4-Cyclopropylpyrimidin-5-yl)boronic acid

Cat. No.: B12935875
M. Wt: 163.97 g/mol
InChI Key: OXXOWWGOIFVKEG-UHFFFAOYSA-N
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Description

Contemporary Significance of Organoboron Compounds in Organic Synthesis

Organoboron compounds have become indispensable tools in modern organic synthesis due to their unique combination of stability, versatility, and low toxicity. numberanalytics.comthieme.de These compounds, which feature a carbon-boron bond, serve as key intermediates in a wide array of chemical transformations. thieme.de Their prominence is largely attributed to their role as nucleophilic partners in cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. numberanalytics.comnih.gov This reaction allows for the efficient formation of carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate, a process fundamental to the synthesis of many pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comthieme.de

Beyond cross-coupling, the utility of organoboron compounds extends to hydroboration, Petasis, and allylboration reactions, which provide highly selective methods for introducing functional groups. numberanalytics.com The functional group tolerance and the stereospecificity of many reactions involving organoborons allow chemists to build molecular complexity with high precision. thieme.de Research continues to expand their applications, with recent developments including photoinduced borylation methods and the use of boronic acids as catalysts for reactions like amide bond formation. nih.gov

The Pyrimidine (B1678525) Nucleus as a Prominent Scaffold in Advanced Chemical Transformations

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms and is a cornerstone of modern chemistry and biology. mdpi.com It forms the core structure of the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. ignited.in This biological prevalence has inspired chemists to utilize the pyrimidine scaffold extensively in drug discovery. mdpi.com

Compounds containing a pyrimidine nucleus exhibit a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular effects. mdpi.comignited.inresearchgate.net The electron-deficient nature of the pyrimidine ring makes it a reactive component in various chemical transformations, particularly in cross-coupling reactions where halogenated pyrimidines serve as excellent electrophilic partners. semanticscholar.org Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged scaffold for designing molecules that can bind effectively to biological targets. wisdomlib.org Consequently, the synthesis of substituted pyrimidines remains a highly active area of research for medicinal chemists seeking to develop new therapeutic agents. mdpi.comijpsr.com

Research Trajectories for Arylboronic Acids and Heteroarylboronic Acids

Arylboronic acids and their heterocyclic counterparts, heteroarylboronic acids, are among the most widely used classes of organoboron compounds. acs.org Historically, their synthesis relied on the reaction of organolithium or Grignard reagents with borate (B1201080) esters, a method that often suffered from low functional group tolerance. nih.govnih.gov A significant advancement came with the development of palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, which allows for the synthesis of boronic esters from aryl halides and a diboron (B99234) reagent. nih.gov

Current research focuses on developing more efficient, sustainable, and atom-economical methods for their synthesis. This includes direct C-H borylation, where a carbon-hydrogen bond on an aromatic or heteroaromatic ring is directly converted into a carbon-boron bond, and photoinduced borylation reactions. nih.govnih.gov Another major trajectory is the expansion of their use in coupling reactions with less reactive partners, such as aryl chlorides, which are more abundant and less expensive than bromides or iodides. nih.gov The development of advanced catalyst systems, often employing bulky phosphine (B1218219) ligands, has been crucial in overcoming the challenges associated with coupling these less reactive substrates. nih.govresearchgate.net These advancements continue to broaden the scope and applicability of aryl- and heteroarylboronic acids in synthesizing complex organic molecules. mdpi.com

Contextualizing (4-Cyclopropylpyrimidin-5-yl)boronic Acid within Heterocyclic Boronic Acid Research

This compound is a prime example of a modern synthetic building block, integrating three structurally significant motifs: a heteroaromatic pyrimidine ring, a strained cyclopropyl (B3062369) group, and a versatile boronic acid handle. The strategic placement of the boronic acid on the pyrimidine-5-position makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of this substituted heterocycle into larger, more complex molecular architectures. semanticscholar.org

The cyclopropyl group is a particularly desirable feature in medicinal chemistry. Its unique steric and electronic properties can improve a drug candidate's metabolic stability, binding affinity, and membrane permeability. The development of methods to incorporate this small ring into aromatic systems is therefore of significant interest. nih.gov Reagents like cyclopropylboronic acid and its derivatives have proven effective for this purpose, readily coupling with various aryl and heteroaryl halides. nih.govaudreyli.com

This compound itself combines these attributes, offering a direct route to molecules containing a cyclopropyl-substituted pyrimidine core. While extensive research on this specific isomer is not widely published, its chemical reactivity and utility can be inferred from studies on closely related analogs. For instance, the synthesis and coupling of compounds like (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid and (2-aminopyrimidin-5-yl) boronic acid highlight the feasibility of such transformations. chemicalbook.comresearchgate.net These compounds serve as powerful intermediates, allowing for the systematic exploration of chemical space around the pyrimidine scaffold in drug discovery programs.

The table below outlines the key chemical identifiers for this compound and some of its structural analogs, illustrating the variations within this class of reagents.

Compound NameMolecular FormulaCAS NumberKey Structural Difference
This compoundC₇H₉BN₂O₂Not AvailableTarget compound
(2-Cyclopropylpyrimidin-5-yl)boronic acid sigmaaldrich.comC₇H₉BN₂O₂893567-15-2Cyclopropyl at position 2
(4-Cyclopropyl-6-methyl-pyrimidin-5-yl)boronic acid nih.govC₈H₁₁BN₂O₂1817776-86-5Methyl group at position 6
(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid chemicalbook.comC₈H₁₁BN₂O₃1798304-51-4Methoxy group at position 6
(4-Cyclopentylpyrimidin-5-yl)boronic acid chemscene.comsynblock.comC₉H₁₃BN₂O₂1072945-80-2Cyclopentyl instead of cyclopropyl

Properties

Molecular Formula

C7H9BN2O2

Molecular Weight

163.97 g/mol

IUPAC Name

(4-cyclopropylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C7H9BN2O2/c11-8(12)6-3-9-4-10-7(6)5-1-2-5/h3-5,11-12H,1-2H2

InChI Key

OXXOWWGOIFVKEG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CN=C1C2CC2)(O)O

Origin of Product

United States

Synthetic Methodologies for 4 Cyclopropylpyrimidin 5 Yl Boronic Acid and Analogs

Foundational Strategies for Boronic Acid Synthesis

The creation of a carbon-boron bond is central to the synthesis of boronic acids. Over the years, several robust methods have been developed, each with its own advantages and limitations.

A cornerstone of organometallic chemistry, metal-halogen exchange is a widely used method for preparing organoboron compounds. wikipedia.orgacsgcipr.org This two-step process begins with the reaction of an organic halide with an organometallic reagent, typically an alkyllithium such as n-butyllithium, to generate a highly reactive organolithium intermediate. wikipedia.orgchemicalbook.com This intermediate is then "trapped" by an electrophilic boron source, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, to form a boronic ester. Subsequent hydrolysis of the ester under acidic conditions yields the desired boronic acid.

The efficiency of the metal-halogen exchange is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl. wikipedia.org This method is particularly effective for preparing aryl and vinyl boronic acids. wikipedia.org However, it often requires cryogenic temperatures to control the high reactivity of the organolithium reagents and prevent unwanted side reactions. acsgcipr.org

A variation of this approach involves the use of Grignard reagents (organomagnesium compounds). clockss.org These can be prepared directly from an organic halide and magnesium metal or via a halogen-magnesium exchange with a pre-existing Grignard reagent like isopropylmagnesium chloride. clockss.org The resulting Grignard reagent is then reacted with a boron electrophile. The use of LiCl to form a i-PrMgCl·LiCl complex can facilitate the exchange with less reactive organic bromides under milder conditions. clockss.org

Table 1: Key Features of Metal-Halogen Exchange for Boronic Acid Synthesis

Feature Description
Reagents Organolithium (e.g., n-BuLi) or Grignard reagents; Trialkyl borates (e.g., B(OMe)₃, B(O-iPr)₃)
Mechanism Formation of a highly nucleophilic organometallic intermediate followed by reaction with an electrophilic boron source.
Advantages Well-established, reliable for many substrates.

| Disadvantages | Requires cryogenic temperatures, sensitive to moisture and air, limited functional group tolerance. |

Transition metal catalysis offers a powerful alternative to traditional metal-halogen exchange, often providing milder reaction conditions and broader functional group tolerance. The Miyaura borylation is a prominent example, typically employing a palladium catalyst to couple a halogenated precursor (aryl or vinyl halide/triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). illinois.edu

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the boronic ester and regenerate the catalyst. A base is required to facilitate the transmetalation step. Recent advancements have also explored pyridine-catalyzed, transition-metal-free radical borylation methods for haloarenes. organic-chemistry.org

Iridium-catalyzed C-H borylation has also emerged as a powerful tool, though it is more commonly associated with direct C-H activation rather than halogenated precursors. nih.govprinceton.edu

Table 2: Comparison of Catalytic Systems for Borylation of Halogenated Precursors

Catalyst System Precursor Borylating Agent Key Features
Palladium-based (e.g., Pd(dppf)Cl₂) Aryl/vinyl halides or triflates B₂pin₂ High efficiency, good functional group tolerance.

| Pyridine-catalyzed (metal-free) | Haloarenes | Diboron reagents | Avoids transition metal contamination, mild conditions. organic-chemistry.org |

Direct C–H borylation represents a highly atom-economical approach to organoboron synthesis, as it avoids the pre-functionalization of the substrate with a halogen. nih.gov This method is particularly relevant for heteroaromatic systems like pyrimidines. Transition metal catalysts, most notably iridium-based systems, are at the forefront of this field. thieme-connect.de These catalysts can selectively activate a C–H bond and facilitate its conversion to a C–B bond using a diboron reagent.

The regioselectivity of C–H borylation on heteroaromatic rings can be a challenge due to the electronic properties of the ring and the presence of the heteroatom(s). thieme-connect.de For pyridine (B92270) and related heterocycles, the lone pair on the nitrogen can coordinate to the metal center, influencing the reaction's outcome. thieme-connect.de To address this, various strategies have been developed, including the use of directing groups to guide the borylation to a specific position. rsc.orgnih.gov For instance, the pyrimidyl group itself can act as a directing group in the ortho-C–H borylation of aniline (B41778) derivatives. nih.gov Metal-free C-H borylation reactions have also been developed, offering a convenient and robust alternative. rsc.orgnih.gov

Specific Routes to Pyrimidine-Substituted Boronic Acids

The synthesis of pyrimidine-containing boronic acids, including the title compound, often employs modifications of the foundational strategies, tailored to the specific reactivity of the pyrimidine (B1678525) ring.

A common and reliable route to pyrimidine boronic acids starts from a halogenated pyrimidine. wur.nl For the synthesis of (4-cyclopropylpyrimidin-5-yl)boronic acid, a plausible precursor would be a 5-halo-4-cyclopropylpyrimidine, such as 5-bromo-4-cyclopropylpyrimidine.

This intermediate can be subjected to either metal-halogen exchange followed by borylation or a transition metal-catalyzed borylation.

Via Metal-Halogen Exchange: The 5-bromopyrimidine (B23866) derivative could be treated with an alkyllithium reagent at low temperature to form the 5-lithiopyrimidine species. This highly reactive intermediate would then be quenched with a trialkyl borate, followed by acidic workup, to afford the target boronic acid.

Via Palladium-Catalyzed Borylation: Alternatively, the 5-bromopyrimidine could be coupled with a diboron reagent like B₂pin₂ in the presence of a palladium catalyst and a base. This approach often provides better functional group tolerance and avoids the need for cryogenic conditions.

The synthesis of the halogenated pyrimidine precursor itself is a key consideration. Various methods for pyrimidine synthesis are known, often involving the condensation of amidines with 1,3-dicarbonyl compounds or their equivalents. organic-chemistry.orgresearchgate.net

Decarboxylative borylation has emerged as a novel and powerful strategy for converting readily available carboxylic acids into valuable boronic esters. illinois.eduprinceton.edunih.gov This method is particularly attractive as carboxylic acids are abundant and can be introduced into complex molecules at late stages of a synthesis. princeton.edu

Several protocols for decarboxylative borylation have been reported, including:

Photoinduced Methods: These reactions often involve the conversion of the carboxylic acid to a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester. capes.gov.brnih.gov Upon irradiation with visible light, in the presence of a diboron reagent, the NHP ester undergoes decarboxylation to form a radical intermediate which is then borylated. nih.gov

Nickel-Catalyzed Methods: Nickel catalysts can also effect the decarboxylative borylation of redox-active esters, providing a complementary approach to the photoinduced methods. nih.gov

For the synthesis of this compound, this would involve the preparation of 4-cyclopropylpyrimidine-5-carboxylic acid as a precursor. This pyrimidine carboxylic acid would then be subjected to a decarboxylative borylation protocol to yield the desired boronic acid or its corresponding ester. This approach offers a unique retrosynthetic disconnection and can be advantageous when the corresponding carboxylic acid is more accessible than the halogenated pyrimidine.

Table 3: Comparison of Synthetic Routes to Pyrimidine Boronic Acids

Synthetic Route Precursor Key Transformation Advantages Disadvantages
From Halogenated Pyrimidines Halogenated Pyrimidine Metal-Halogen Exchange or Pd-Catalyzed Borylation Well-established, predictable reactivity. Requires synthesis of halogenated precursor.

| Decarboxylative Borylation | Pyrimidine Carboxylic Acid | Photoinduced or Ni-catalyzed decarboxylation/borylation | Utilizes readily available carboxylic acids, novel disconnection. princeton.edunih.gov | May require synthesis of the carboxylic acid precursor; newer methodology. |

Conversion of Boronic Acids to Boronic Esters (e.g., Pinacol (B44631) Esters)

The conversion of boronic acids to their corresponding boronic esters, such as pinacol esters, is a crucial transformation in organic synthesis. These esters often exhibit enhanced stability, improved solubility in organic solvents, and are less prone to self-condensation (trimerization to boroxines) compared to the free boronic acids. For pyrimidine-based boronic acids, including this compound, this conversion facilitates purification, characterization, and subsequent use in cross-coupling reactions. The most common method for this transformation is the direct esterification with a diol, typically pinacol.

The general procedure involves reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in a suitable solvent. google.com The reaction is an equilibrium process, and to drive it to completion, the water formed as a byproduct is typically removed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with solvents like toluene (B28343) or by using a dehydrating agent.

A patent for the synthesis of 2-amino-5-pyrimidine boronic acid pinacol ester describes a method where the 2-aminopyrimidine-5-boronic acid is refluxed with pinacol in an organic solvent to facilitate water diversion, yielding the desired pinacol ester. google.com This process is highlighted for its simplicity and efficiency, making it suitable for large-scale production. google.com

Another widely used approach for synthesizing pyrimidine boronic acid pinacol esters is the palladium-catalyzed Miyaura borylation. This method starts from a halogenated pyrimidine (e.g., a bromo- or chloro-pyrimidine) and reacts it with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). chemicalbook.com This reaction is catalyzed by a palladium complex, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in the presence of a base like potassium acetate (B1210297). chemicalbook.com While this method synthesizes the ester directly without isolating the boronic acid intermediate, it underscores the importance and prevalence of the pinacol ester form in synthetic campaigns involving pyrimidine scaffolds. chemicalbook.comnih.gov

The reaction conditions for the direct esterification are generally mild, though they can vary depending on the specific substrate.

Table 1: Representative Conditions for Pinacol Ester Formation from Pyrimidine Boronic Acids

Reactant Reagents & Conditions Product Findings Citation
2-Aminopyrimidine-5-boronic acid Pinacol, organic solvent, reflux with water removal 2-Amino-5-pyrimidine boronic acid pinacol ester A simple and efficient process suitable for large-scale production. google.com
5-Bromo-2-methylpyrimidine Bis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium Acetate, 1,4-dioxane, 90 °C 2-Methylpyrimidine-5-boronic acid pinacol ester Direct synthesis from the corresponding bromide, achieving good conversion to the desired boronate ester. chemicalbook.com
General Aryl/Heteroaryl Boronic Acids Pinacol, solvent (e.g., Toluene, THF), Dean-Stark or drying agent Aryl/Heteroaryl Pinacol Boronate Ester A standard, widely applicable method for converting boronic acids to their more stable and synthetically versatile pinacol esters. google.comrsc.org

Advanced and Stereoselective Synthetic Techniques Applicable to this compound Scaffolds

The synthesis of complex molecules like this compound, which features a stereogenic cyclopropane (B1198618) ring directly attached to a heterocyclic core, demands advanced and stereoselective synthetic strategies. These techniques are essential for controlling the three-dimensional arrangement of atoms, which is often critical for biological activity.

Stereoselective Cyclopropanation: A key challenge is the stereoselective construction of the cyclopropane ring. Modern synthetic methods offer powerful solutions. Chemoenzymatic strategies, for instance, have emerged as a valuable tool for creating chiral cyclopropanes. An engineered variant of myoglobin (B1173299) has been shown to catalyze highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone reagents. nih.gov This biocatalytic approach provides access to a wide range of structurally diverse cyclopropyl (B3062369) ketones in enantiopure form, which can then be further elaborated. nih.gov Such a method could be adapted to install the cyclopropyl group onto a pyrimidine precursor with high stereocontrol.

Directed C-H Borylation and Functionalization: For the pyrimidine core, iridium or rhodium-catalyzed C-H borylation represents an advanced method for introducing the boronic acid functionality directly onto the heterocycle. arkat-usa.org This approach avoids the need for pre-functionalized substrates like halopyrimidines and can offer alternative regioselectivity. While typically challenging on electron-deficient pyrimidines, the development of specialized ligands and catalysts continues to expand the scope of this transformation.

Furthermore, substrate-directed reactions can achieve high stereoselectivity. For example, the metalation of cyclopropenes, guided by a directing group on the substrate, can lead to the formation of structurally diverse cyclopropanes with excellent diastereoselectivity. nih.gov This principle could be applied to a pyrimidine-substituted cyclopropene (B1174273) to control the stereochemistry of subsequent functionalization.

Multi-component Reactions: Multi-component reactions (MCRs) offer an efficient route to complex heterocyclic scaffolds from simple starting materials in a single step. mdpi.com For instance, a pseudo five-component reaction involving methyl aryl ketones, aromatic aldehydes, and ammonium (B1175870) acetate has been used to synthesize polysubstituted pyrimidines. mdpi.com Adapting such a strategy to include a cyclopropyl-containing building block could provide a highly convergent and atom-economical route to the (4-cyclopropylpyrimidin-5-yl) scaffold.

Natural Product-Inspired Synthesis: The synthesis of compound collections based on the core scaffolds of natural products often yields molecules with high sp³ character and drug-like properties. mdpi.com Adopting a natural product-inspired approach, one could design a stereoselective synthesis starting from a chiral building block to construct the cyclopropylpyrimidine framework. For example, a key intramolecular aldol (B89426) reaction has been used to create a bicyclic system with high diastereoselectivity (>20:1), demonstrating the power of strategic bond disconnections in achieving stereocontrol. mdpi.com

Table 2: Overview of Advanced Synthetic Techniques

Technique Description Applicability to Scaffold Key Advantages Citation
Chemoenzymatic Cyclopropanation Use of an engineered enzyme (e.g., myoglobin variant) to catalyze stereoselective cyclopropanation of an olefin with a diazo reagent. Stereoselective formation of the chiral cyclopropane ring on a suitable pyrimidine precursor. High diastereo- and enantioselectivity; broad substrate scope. nih.gov
Directed ortho-Metalation (DoM) / Borylation A directing group on the pyrimidine ring guides metalation to an adjacent position, followed by quenching with a boron electrophile. Introduction of the boronic acid group at the 5-position, directed by the pyrimidine nitrogens or another substituent. High regioselectivity; reliable method for functionalizing heterocycles. arkat-usa.org
Catalytic C-H Borylation Transition metal (e.g., Ir, Rh) catalyzed direct conversion of a C-H bond on the pyrimidine ring to a C-B bond. Direct, late-stage introduction of the boronic acid moiety, potentially avoiding multi-step sequences. High atom economy; access to isomers not available through other routes. arkat-usa.org
Stereoselective Radical Reactions Radical-mediated ring-opening of cyclopropenes to generate stereodefined alkenyl structures. Could be used to synthesize substituted cyclopropyl precursors with defined stereochemistry. Access to highly substituted and stereochemically rich structures. nih.gov
Multi-Component Reactions (MCRs) Combining three or more starting materials in a single pot to rapidly build molecular complexity. Convergent synthesis of the substituted pyrimidine core from simpler, cyclopropyl-containing building blocks. High efficiency, atom economy, and rapid access to diverse analogs. mdpi.comhumanjournals.com

Reactivity and Mechanistic Insights into 4 Cyclopropylpyrimidin 5 Yl Boronic Acid

Cross-Coupling Reactivity Profiles

(4-Cyclopropylpyrimidin-5-yl)boronic acid is a versatile building block in organic synthesis, primarily utilized for its ability to participate in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with applications in medicinal chemistry and materials science. The reactivity of this compound is dominated by the pyrimidine (B1678525) ring, an electron-deficient system, and the unique electronic properties of the cyclopropyl (B3062369) group.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for forming C-C bonds, celebrated for its mild conditions and high functional group tolerance. nih.govwikipedia.org For this compound, this reaction allows for the direct coupling of the cyclopropylpyrimidine moiety to various aryl, heteroaryl, or vinyl partners. The electron-deficient nature of the pyrimidine ring generally makes the attached boronic acid a reactive coupling partner. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. wikipedia.orglibretexts.org

The three primary steps are:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step, which is often rate-determining, forms a square planar Pd(II) intermediate (trans-R¹-Pd(X)L₂). libretexts.orgyoutube.com The reactivity of the halide typically follows the order I > Br > OTf > Cl. libretexts.org

Transmetalation : This step involves the transfer of the organic group from the organoboron species (in this case, the 4-cyclopropylpyrimidin-5-yl group) to the Pd(II) complex. The boronic acid must first be activated by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate complex [R²-B(OH)₃]⁻. deepdyve.comorganic-chemistry.org This boronate then reacts with the Pd(II) intermediate to displace the halide and form a new diorganopalladium(II) complex (trans-R¹-Pd(R²)L₂). wikipedia.orgrsc.org

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic fragments (R¹ and R²) couple to form the desired product (R¹-R²), and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com This step typically proceeds from a cis-complex, which may require an isomerization from the more stable trans-intermediate.

General catalytic cycle for Suzuki cross coupling reactionFigure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. libretexts.org

The success and efficiency of the Suzuki-Miyaura coupling of this compound are highly dependent on the careful selection of reaction parameters.

Catalyst Systems : Palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed. mdpi.commdpi.com For challenging substrates, including electron-deficient heteroaryl chlorides or sterically hindered partners, more advanced pre-catalysts or catalyst systems are often required to achieve high yields. nih.gov

Ligands : The choice of phosphine (B1218219) ligand is critical for stabilizing the palladium center and modulating its reactivity. While triphenylphosphine (B44618) (PPh₃) is effective for many standard couplings, sterically bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) have shown superior performance for coupling heteroarylboronic acids, like pyrimidine derivatives. nih.govnih.gov These ligands promote faster oxidative addition and reductive elimination and can prevent catalyst deactivation, which is a common issue with nitrogen-containing heterocycles that can coordinate to the palladium center. researchgate.netorganic-chemistry.org

Bases : A base is essential for the transmetalation step, as it activates the boronic acid by converting it to a more reactive boronate species. deepdyve.comorganic-chemistry.org The choice of base can significantly impact reaction outcomes. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). mdpi.comresearchgate.net K₃PO₄ is often favored for coupling heteroarylboronic acids as it is effective under relatively mild conditions and is compatible with a wide range of functional groups. nih.govrsc.org The strength and concentration of the base can influence selectivity, especially in competitive reactions. deepdyve.com

Table 1: Common Catalyst, Ligand, and Base Combinations for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

Palladium SourceLigandBaseTypical Substrates & CommentsReference
Pd(PPh₃)₄(PPh₃)Na₂CO₃, K₂CO₃Standard coupling of aryl/heteroaryl bromides. Low catalyst loading can be achieved under microwave irradiation. mdpi.commdpi.com
Pd(OAc)₂PCy₃K₃PO₄Effective for coupling with aryl triflates. organic-chemistry.org
Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhosK₃PO₄Highly active system for coupling a broad range of (hetero)aryl chlorides and bromides, including nitrogen-rich heterocycles. Tolerates basic amine groups. nih.govnih.govorganic-chemistry.org
Pd(OAc)₂RuPhosNa₂CO₃Efficient for coupling of heteroaryltrifluoroborates with aryl halides. nih.gov

A key advantage of the Suzuki-Miyaura reaction is its broad substrate scope and exceptional functional group tolerance. Pyrimidine boronic acids can be coupled with a wide array of aryl and heteroaryl halides (Cl, Br, I) and triflates. mdpi.commdpi.comnih.gov Research has shown that even complex, nitrogen-rich heterocycles can be successfully coupled without the need for protecting groups on amine functionalities when using modern, highly active catalyst systems. nih.govorganic-chemistry.org

The reaction is compatible with a variety of functional groups, including esters, ketones, nitriles, ethers, and amines, which might not be tolerated by more reactive organometallic reagents like Grignards or organolithiums. audreyli.com However, certain functionalities can pose challenges. For instance, acidic groups like phenols or carboxylic acids on the boronic acid partner can inhibit the reaction. nih.gov Similarly, some heteroaryl halides, such as those containing unhindered pyridines, can deactivate the catalyst, although specialized ligands have been developed to overcome this limitation. researchgate.netrsc.org

Table 2: Examples of Suzuki-Miyaura Coupling with Heterocyclic Boron Reagents

Boron ReagentCoupling PartnerCatalyst SystemBase/SolventYieldReference
5-Pyrimidinylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄ / n-Butanol97% nih.gov
Potassium 5-Pyrimidinyltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃ / Ethanol95% nih.gov
Cyclopropylboronic acid4-BromoacetophenonePd(OAc)₂ / PCy₃K₃PO₄ / Toluene (B28343)/H₂O95% audreyli.com
Cyclopropylboronic acid2-BromopyridinePd(OAc)₂ / PCy₃K₃PO₄ / Toluene/H₂O86% audreyli.com
3-Pyridylboronic acid3-Amino-2-chloropyridinePd₂(dba)₃ / XPhosK₃PO₄ / Dioxane92% organic-chemistry.org

The cyclopropyl group is a "privileged structure" in Suzuki-Miyaura couplings. rsc.org Due to the increased s-character of its C-C bonds, the cyclopropyl ring exhibits partial sp² character, which is thought to facilitate the transmetalation step. rsc.org A crucial aspect of these couplings is that they typically proceed with retention of configuration at the carbon center bearing the boron atom. nih.gov This stereospecificity is highly valuable for synthesizing enantiomerically enriched molecules containing a cyclopropane (B1198618) ring.

For example, the coupling of chiral secondary cyclopropylboronic esters with aryl halides occurs while preserving the stereochemistry of the cyclopropyl group. rsc.org Furthermore, recent advances have enabled stereodivergent syntheses, where either the cis or trans isomer of a product like 2-arylcyclopropylamine can be obtained by simply changing the reaction atmosphere (N₂ vs. O₂), which controls an epimerization process during the coupling. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions Relevant to Boronic Acids

While palladium catalysis is predominant, other transition metals are also effective for mediating reactions with boronic acids, offering alternative reactivity and cost benefits.

Nickel (Ni) Catalysis : As a more earth-abundant and less expensive alternative to palladium, nickel has gained significant attention for Suzuki-Miyaura type couplings. nih.gov Ni catalysts can be particularly effective for coupling unreactive electrophiles like aryl chlorides and can even couple substrates with C-O bonds (e.g., carbamates). nih.gov However, Ni-catalyzed reactions can be more sensitive to inhibition by Lewis-basic substrates, such as pyridine-containing boronic esters, though recent developments have identified ligands that mitigate this issue. rsc.orgnih.gov

Copper (Cu) Catalysis : Copper salts are often used to mediate the homocoupling of boronic acids, which can sometimes be an undesired side reaction in cross-coupling protocols. mdpi.com However, copper catalysis is also exploited for specific transformations. For instance, the palladium-catalyzed, copper(I)-mediated coupling of boronic acids with thiocyanates provides a cyanide-free method for synthesizing aryl nitriles. nih.gov

Rhodium (Rh) Catalysis : Rhodium complexes are particularly useful for catalyzing the asymmetric addition of organoboronic acids to various unsaturated substrates like enones and aldehydes, providing a route to chiral alcohols and other valuable products. rsc.org The mechanism often involves transmetalation of the aryl group from boron to a Rh(I)-hydroxide complex. rsc.orgresearchgate.net

Table 3: Alternative Transition Metals for Boronic Acid Coupling Reactions

MetalTypical Reaction TypeAdvantages / CommentsReference
Nickel (Ni)Suzuki-Miyaura CouplingCost-effective; can couple unreactive electrophiles (e.g., aryl chlorides, carbamates). Can be sensitive to Lewis-basic substrates. rsc.orgnih.gov
Copper (Cu)Homocoupling, Chan-Lam Coupling, CyanationUsed for C-N and C-O bond formation; mediates homocoupling of boronic acids. mdpi.comnih.gov
Rhodium (Rh)Asymmetric 1,2- and 1,4-AdditionEnables enantioselective addition of arylboronic acids to aldehydes, enones, and other unsaturated systems. rsc.orgresearchgate.net

Non-Cross-Coupling Reactions Involving the Boronic Acid Moiety

Beyond their extensive use in cross-coupling reactions, the boronic acid moiety can participate in other important chemical transformations.

Arylboronic acids can act as nucleophiles in rhodium-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. This reaction provides a powerful method for the formation of carbon-carbon bonds. The reaction of this compound with an enone, for example, would lead to the introduction of the 4-cyclopropylpyrimidin-5-yl group at the β-position of the carbonyl compound.

Homologation reactions of boronic esters, which can be readily prepared from boronic acids, allow for the one-carbon extension of the organic group attached to boron. A common method involves the reaction of a boronic ester with a chloromethyllithium reagent. This process generates a new boronic ester with an additional CH₂ group between the original organic fragment and the boron atom. This would be a useful strategy for elaborating the structure of this compound derivatives.

Boronic acids can participate in electrophilic allyl shift reactions. In these reactions, an allylboronate, formed in situ from the boronic acid and an allylic alcohol, can react with an aldehyde or ketone. This type of reaction, often referred to as an allyboration, is a valuable method for the stereoselective synthesis of homoallylic alcohols. The cyclopropylpyrimidinyl group would be retained in the resulting alcohol product.

Protodeboronation Pathways and Stability Considerations

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a critical decomposition pathway for boronic acids that can significantly impact their utility in synthesis. core.ac.uk The stability of a given boronic acid towards protodeboronation is highly dependent on its structure and the reaction conditions, particularly pH. core.ac.uknih.gov

General mechanistic studies on a variety of boronic acids have identified several key pathways for protodeboronation in aqueous media. nih.goved.ac.uk These pathways are influenced by the speciation of the boronic acid, which can exist in a neutral form, a protonated form (if a basic site is present), or as a boronate anion at higher pH. ed.ac.uk A comprehensive kinetic model often includes pathways for acid-catalyzed, base-catalyzed, and uncatalyzed protodeboronation. ed.ac.uk

The presence of the pyrimidine ring, a basic heterocycle, introduces additional complexity. For heteroaromatic boronic acids containing basic nitrogen atoms, the speciation of the molecule across a pH range can lead to different reactive intermediates. core.ac.uk For example, zwitterionic species can form under certain pH conditions and, in some cases, lead to rapid protodeboronation. core.ac.uked.ac.uk However, the position of the boronic acid group and other substituents on the heteroaromatic ring plays a crucial role. Studies on pyridyl boronic acids have shown that 3- and 4-pyridyl boronic acids are significantly more stable than their 2-pyridyl counterparts. ed.ac.uk Given that the boronic acid moiety in this compound is at the 5-position of the pyrimidine ring, it is reasonable to infer a higher stability compared to 2-pyrimidinyl boronic acids.

It is also important to consider the potential for autocatalysis, where at pH values close to the pKa of the boronic acid, bimolecular reactions between the boronic acid and its corresponding boronate can accelerate decomposition. ed.ac.uk

Table 1: General Factors Influencing Protodeboronation of Boronic Acids

FactorInfluence on Protodeboronation RateRelevance to this compound
pH Highly dependent; can be acid- or base-catalyzed.The pyrimidine nitrogen atoms' basicity will influence speciation and thus stability across a pH range.
Cyclopropyl Group Generally imparts high stability. ed.ac.ukresearchgate.netThe C(sp²)-B bond is expected to be relatively resistant to cleavage.
Heteroaromatic Ring Position of the boronic acid is key; 2-isomers are often less stable. ed.ac.ukThe 5-position of the boronic acid on the pyrimidine ring suggests greater stability than a 2-substituted analogue.
Concentration Higher concentrations can lead to autocatalysis. ed.ac.ukThis is a general consideration for all boronic acids under relevant conditions.

Specific Reactivity of the Pyrimidine and Cyclopropyl Substructures in this compound

The chemical reactivity of this compound is a composite of the properties of its constituent parts: the pyrimidine ring and the cyclopropyl group, with the boronic acid function serving as a primary site for cross-coupling reactions.

The pyrimidine ring is an electron-deficient heterocycle, which influences the reactivity of its substituents. The 5-position of pyrimidine, where the boronic acid is located, is known to be susceptible to certain electrophilic and nucleophilic reactions, although less so than other positions. The electronic nature of the cyclopropyl group at the 4-position will modulate the reactivity of the ring. A cyclopropyl group can act as an electron-donating group through hyperconjugation, which could influence the nucleophilicity of the pyrimidine ring and the reactivity of the adjacent boronic acid.

The primary utility of this compound is in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety is coupled with an organic halide or triflate in the presence of a palladium catalyst. The efficiency of these couplings can be influenced by the electronic and steric environment of the boronic acid. The presence of the adjacent cyclopropyl group could sterically hinder the approach to the boron center, potentially affecting transmetalation rates. However, successful couplings of various substituted pyrimidine-5-boronic acids have been reported, suggesting that this is a viable synthetic handle. nih.gov

The cyclopropyl group itself possesses unique reactivity due to its significant ring strain. While generally stable under many reaction conditions, the cyclopropyl ring can undergo ring-opening reactions under certain catalytic or harsh conditions, though this is not a typical reactivity pathway under standard Suzuki-Miyaura conditions. The electronic character of the cyclopropyl group, with its "π-character," can also influence the electronic properties of the attached pyrimidine ring.

Applications of 4 Cyclopropylpyrimidin 5 Yl Boronic Acid in Complex Organic Molecule Synthesis

Construction of Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and (4-Cyclopropylpyrimidin-5-yl)boronic acid is an excellent substrate for this transformation. clinicaltrials.govnih.gov This palladium-catalyzed reaction enables the efficient coupling of the pyrimidine (B1678525) ring with a variety of aryl and heteroaryl halides, providing access to a diverse range of biaryl and heterobiaryl scaffolds. rsc.orgmedchemexpress.com These structural motifs are prevalent in a vast number of biologically active compounds, including approved pharmaceuticals. clinicaltrials.gov

The pyrimidine core acts as a key pharmacophore in many drug candidates, and the ability to append various aryl or heteroaryl groups at the 5-position via Suzuki coupling is a critical strategy in drug discovery. rsc.orgmedchemexpress.com This approach allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the appended aromatic system, which can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. For instance, in the synthesis of kinase inhibitors, coupling different aryl groups to the pyrimidine core can modulate the inhibitor's interaction with the target protein. rsc.org

The reaction is typically carried out using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base and a suitable solvent system. The choice of reaction conditions can be optimized to accommodate a wide range of coupling partners, including those with sensitive functional groups. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalystBaseSolventTemperatureProduct Type
Aryl BromidePd(PPh₃)₄Na₂CO₃DME/H₂OReflux5-Aryl-4-cyclopropylpyrimidine
Heteroaryl ChloridePd(dppf)Cl₂K₃PO₄1,4-Dioxane100 °C5-Heteroaryl-4-cyclopropylpyrimidine
Aryl TriflatePd(OAc)₂ / SPhosCs₂CO₃Toluene (B28343)110 °C5-Aryl-4-cyclopropylpyrimidine

This table presents generalized conditions based on typical Suzuki-Miyaura reactions involving pyrimidine and boronic acid derivatives. nih.govrsc.org

Synthesis of Functionalized Pyrimidine Derivatives

Beyond the formation of biaryl systems, this compound serves as a linchpin for the introduction of a wide array of chemical functionalities onto the pyrimidine ring.

Elaboration of the 5-Position of the Pyrimidine Ring

The boronic acid group at the 5-position is not merely a handle for coupling reactions; it can be chemically transformed into other valuable functional groups. A common and synthetically useful transformation is the oxidation of the boronic acid to a hydroxyl group. This reaction, typically achieved using an oxidizing agent like sodium perborate (B1237305) or Oxone®, converts the C-B bond into a C-O bond, yielding a 4-cyclopropylpyrimidin-5-ol.

This transformation is significant as it provides access to a different class of pyrimidine derivatives. The resulting hydroxyl group can serve as a synthetic handle for further functionalization, such as etherification or esterification, thereby expanding the molecular diversity accessible from the parent boronic acid.

Introduction of Diverse Chemical Functionalities via Coupling Reactions

The versatility of this compound extends to other important cross-coupling reactions, notably the Chan-Lam and Buchwald-Hartwig amination reactions. These methods allow for the formation of carbon-heteroatom bonds, which are crucial for the synthesis of many biologically active molecules.

The Chan-Lam coupling reaction, catalyzed by copper, enables the formation of C-N and C-O bonds. researchgate.net Using this compound, this reaction can couple the pyrimidine ring with various amines, anilines, or alcohols. researchgate.netresearchgate.net This provides a direct route to 5-amino- and 5-alkoxy-substituted cyclopropylpyrimidines, which are important scaffolds in medicinal chemistry. The reaction is often favored for its mild conditions, which can be conducted at room temperature and open to the air. researchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed process, offers another powerful method for C-N bond formation. While it typically involves an aryl halide coupling with an amine, variants using boronic acids have been developed. These reactions provide an alternative and complementary approach to the Chan-Lam coupling for synthesizing N-aryl and N-heteroaryl pyrimidine derivatives.

Table 2: Potential Coupling Reactions for Functionalization

This table illustrates the potential applications of this compound in various coupling reactions based on established methodologies. researchgate.netresearchgate.net

Synthesis of Advanced Heterocyclic Systems for Chemical Biology Research

A significant application of this compound is in the synthesis of complex heterocyclic systems for chemical biology and drug discovery, particularly as inhibitors of protein kinases. rsc.orgnih.gov Many kinase inhibitors feature a core heterocyclic scaffold, such as pyrazolo[1,5-a]pyrimidine (B1248293), which mimics the adenine (B156593) structure of ATP and binds to the kinase hinge region. medchemexpress.comnih.gov

In the synthesis of these inhibitors, a key step is the Suzuki-Miyaura coupling of a halogenated pyrazolo[1,5-a]pyrimidine core with a suitable boronic acid. rsc.org this compound is an ideal coupling partner in this context. The pyrimidine moiety of the boronic acid can be installed onto the core scaffold, creating a complex heterobiaryl system. The cyclopropyl (B3062369) group is a desirable feature in medicinal chemistry, as it can enhance metabolic stability and introduce favorable conformational constraints.

For example, in the development of novel phosphoinositide 3-kinase (PI3K) inhibitors, a 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate can be coupled with a pyrimidine boronic acid in a Suzuki reaction to generate the final inhibitor scaffold. rsc.org The ability to use this compound in this step allows for the creation of unique chemical entities with potentially improved potency and selectivity. rsc.org

Role as a Key Intermediate in Multi-Step Synthetic Sequences

The stability and reactivity of this compound make it an invaluable intermediate in complex, multi-step synthetic sequences. Its ability to be carried through several synthetic steps or be introduced at a late stage provides significant flexibility in the design of synthetic routes towards complex target molecules.

A prominent example of a class of molecules where this intermediate is crucial is in the synthesis of Janus kinase (JAK) inhibitors, such as Fedratinib. nih.gov Fedratinib contains a pyrazolo[1,5-a]pyrimidine core connected to another heterocyclic system. The synthesis of Fedratinib and its analogues often involves a convergent approach where two complex heterocyclic fragments are joined together.

In a hypothetical, yet chemically sound, synthetic route based on established methodologies, a halogenated pyrazole (B372694) derivative could be coupled with this compound via a Suzuki-Miyaura reaction. This would form the central pyrazolo[1,5-a]pyrimidine-like core of the target molecule. The presence of the cyclopropyl-pyrimidine moiety is critical for the biological activity of these inhibitors. Therefore, this compound serves not just as a simple building block, but as a key intermediate that imparts essential structural features to the final active pharmaceutical ingredient.

Catalytic Roles of Boronic Acids in Organic Transformations

Principles of Boronic Acid Catalysis (BAC)

Boronic acid catalysis (BAC) operates on fundamental principles that leverage the unique electronic and structural properties of the boronic acid moiety. These catalysts are attractive due to their stability, low toxicity, and the ability to function under mild reaction conditions. researchgate.net The core of their catalytic activity stems from their Lewis acidic nature and their capacity for reversible covalent interactions.

Boronic acids, with their sp²-hybridized boron atom, possess a vacant p-orbital, which confers them with electrophilic character and makes them effective Lewis acids. nbinno.com This Lewis acidity allows them to activate substrates by accepting an electron pair, typically from an oxygen or nitrogen atom. nih.gov In many catalytic processes, the boronic acid interacts with a Lewis basic site on the substrate, such as the oxygen of a carbonyl group, which increases the substrate's reactivity toward nucleophilic attack. medchemexpress.com

Furthermore, boronic acids can exhibit Brønsted acidity. While typically weak acids (pKa ≈ 9), their acidity can be enhanced through complexation. ed.ac.uk For instance, the formation of a complex with a diol increases the acidity of the boron center. nih.govrsc.orgorgsyn.org In some catalytic systems, boronic acids can function as Brønsted acid-assisted Lewis acids (BLAs), where the coordination of a Brønsted acid to a ligand on the boron atom enhances its Lewis acidity, leading to more potent catalytic activity. chemscene.com This dual acidity allows boronic acids to participate in a wider range of catalytic cycles, sometimes activating both the electrophile and the nucleophile in a reaction. medchemexpress.com

A defining feature of boronic acid chemistry is the rapid and reversible formation of covalent bonds with compounds containing hydroxyl or diol groups. researchgate.netrsc.orgnsf.gov This interaction leads to the formation of cyclic boronate esters when reacting with 1,2-, 1,3-, or 1,4-diols. nbinno.comnih.gov This reversible covalent bonding is central to many of their catalytic applications. nsf.gov

This dynamic equilibrium can be exploited to temporarily protect, activate, or alter the nucleophilicity of substrates. researchgate.netnsf.gov For example, the formation of a tetrahedral boronate adduct with a diol increases the electron density on the oxygen atoms, thereby enhancing their nucleophilic character. researchgate.netnsf.gov Conversely, the interaction with a carboxylic acid can form a mixed anhydride, activating the carbonyl group for subsequent reactions. medchemexpress.com The reversibility of this bond formation is crucial for catalytic turnover, allowing the boronic acid to be regenerated after the desired transformation has occurred. nbinno.comrsc.org

Catalytic Applications Utilizing Boronic Acids

The principles of Lewis/Brønsted acidity and reversible covalent bonding have enabled the use of boronic acids as catalysts in a range of important organic reactions. These methods often provide milder and more atom-economical alternatives to traditional synthetic protocols. researchgate.netnsf.gov

Boronic acids have proven to be highly effective catalysts for the direct amidation of carboxylic acids with amines, a reaction that typically requires harsh conditions or the use of stoichiometric activating agents. medchemexpress.comenaminestore.com The catalytic cycle generally involves the activation of the carboxylic acid. nsf.gov The boronic acid reacts with the carboxylic acid to form a reactive acyloxyboron intermediate, possibly a mixed anhydride. medchemexpress.comuni.lu This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid.

Recent studies have explored the detailed mechanisms, suggesting that the process may involve complex intermediates, including dimeric boron species that help to activate the carboxylic acid while delivering the amine nucleophile. uni.lu The efficiency of these catalysts can be influenced by substituents on the boronic acid, with electron-withdrawing groups often enhancing catalytic activity. nbinno.com Some systems benefit from co-catalysts or additives that facilitate the reaction. nbinno.commdpi.com The dehydration step is critical, often requiring azeotropic removal of water or the use of molecular sieves to drive the equilibrium toward amide formation. acs.orgchemscene.com

Selected Boronic Acid Catalysts in Amidation Reactions
Catalyst TypeKey FeatureTypical Reaction ConditionReference
Arylboronic Acids (e.g., 3,4,5-trifluorophenylboronic acid)Electron-deficient aryl ring enhances Lewis acidity.Azeotropic reflux to remove water. nbinno.com
ortho-Substituted Phenylboronic Acids (e.g., 2-iodophenylboronic acid)Intramolecular coordination can assist in the catalytic cycle.Lower temperatures with molecular sieves. nbinno.com
Diboron (B99234) Catalysts (e.g., tetrahydroxydiboron)Can form cyclic complexes, activating the carboxylic acid.Refluxing toluene (B28343). acs.orgchemscene.com

Boronic acids catalyze various cycloaddition reactions, most notably the Diels-Alder reaction, by functioning as Lewis acids. medchemexpress.com In these reactions, the boronic acid catalyst activates an unsaturated carboxylic acid dienophile. It is proposed that the catalyst forms a covalent, monoacylated hemiboronic ester intermediate with the carboxylic acid. This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the cycloaddition with a diene.

This catalytic approach offers several advantages, including milder reaction conditions and improved regioselectivity compared to uncatalyzed thermal reactions. Ortho-substituted arylboronic acids have been found to be particularly effective in promoting these transformations. medchemexpress.com Boronic acid catalysis has also been extended to [3+2] dipolar cycloadditions and, in some cases, can facilitate the reaction in the absence of traditional metal catalysts.

Examples of Boronic Acid-Catalyzed Cycloadditions
Reaction TypeSubstratesRole of Boronic AcidReference
Diels-Alder [4+2] Cycloaddition2-Alkynoic acids and various dienesActivates the dienophile via a covalent intermediate, lowering its LUMO energy.
Dipolar [3+2] CycloadditionUnsaturated carboxylic acids and dipolesElectrophilic activation of the dipolarophile.
Azide-Alkyne CycloadditionTerminal alkynes with a carboxylic acid group and azidesCan catalyze the reaction, sometimes without the need for a copper catalyst.

The Lewis acidic nature of boronic acids makes them effective catalysts for dehydration reactions, particularly those involving alcohols. medchemexpress.com Boronic acid catalysts can activate alcohols to form carbocation intermediates, which can then be trapped by various nucleophiles. researchgate.netnsf.gov This strategy has been successfully applied to Friedel-Crafts-type alkylations, where benzylic or allylic alcohols react with arenes. medchemexpress.com

In some cases, the boronic acid may form a boronate ester with the alcohol, which then undergoes further activation. For instance, a proposed mechanism involves the in-situ formation of a strong Brønsted acid through complexation of the boronic acid with a co-catalyst, which then protonates the alcohol, leading to water elimination and carbocation formation. medchemexpress.com This catalytic dehydration avoids the need for harsh acidic conditions or wasteful stoichiometric activating agents, aligning with the principles of green chemistry. medchemexpress.comnsf.gov

In Situ Generation of Boron Enolates for Aldol (B89426) Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. The stereochemical outcome of the aldol reaction can be effectively controlled through the use of boron enolates. Boron enolates are typically generated in situ from a ketone or other carbonyl compound through the action of a boron-based reagent. nih.govresearchgate.net

The general process for the in situ generation of boron enolates and their subsequent aldol reaction involves three main steps:

Enolization: A ketone is treated with a chlorodialkylborane or a similar boron halide in the presence of a tertiary amine base. This rapidly converts the ketone into the corresponding boron enolate. nih.gov

Aldol Addition: The boron enolate, once formed, reacts in the same pot with an aldehyde. The geometry of the boron enolate and the nature of the substituents on the boron atom play a crucial role in determining the stereoselectivity of this step. The reaction proceeds through a highly organized, six-membered cyclic transition state, often referred to as a Zimmerman-Traxler model, which accounts for the high levels of stereocontrol observed. researchgate.net

Workup: An oxidative workup of the resulting boron aldolate cleaves the boron-oxygen bond, yielding the desired β-hydroxy ketone. nih.gov

A novel approach for the generation of boron enolates involves the gold-catalyzed addition of boronic acids to alkynes. nih.govucl.ac.uk This method allows for the formation of boron enolates under mild conditions, even in the presence of aldehydes that are prone to self-condensation. ucl.ac.uk

While the catalytic activity of various boronic acids in facilitating aldol reactions through the formation of boron enolates is well-documented, specific research detailing the application of (4-Cyclopropylpyrimidin-5-yl)boronic acid in this particular catalytic role is not extensively available in the reviewed scientific literature. The electronic properties of the cyclopropyl (B3062369) and pyrimidinyl groups could potentially influence the Lewis acidity of the boron center and the stability and reactivity of the corresponding boron enolate, making it an interesting candidate for further investigation in this area.

Hydroxyl Group Directed Catalysis

Boronic acid catalysis has emerged as a versatile and powerful strategy for the functionalization of hydroxyl groups under mild conditions. scholaris.caumanitoba.ca This catalytic approach circumvents the need for stoichiometric activating reagents, which are often expensive, toxic, and generate significant waste. scholaris.ca Arylboronic acids can reversibly form covalent bonds with hydroxyl groups, leading to their transient activation and facilitating a range of chemical transformations. scholaris.ca

The catalytic activation of hydroxyl groups by boronic acids can proceed through different modes of action, including:

Electrophilic Activation: Electron-deficient arylboronic acids can act as Lewis acids to activate alcohols by polarizing the C–O bond. This facilitates nucleophilic attack at the carbon atom. scholaris.ca

Nucleophilic Activation: In the case of diols, boronic acids can facilitate their activation, making them more nucleophilic for subsequent reactions. researchgate.net

Brønsted Acid and H-bond Donor Catalysis: Mechanistic studies suggest that in some transformations, the catalytic role of boronic acid involves both Brønsted acid catalysis and hydrogen-bond donation. researchgate.net

This catalytic strategy has been successfully applied to a variety of organic reactions, including Friedel-Crafts alkylations, direct asymmetric allylations of aldehydes with allylic alcohols, and the Beckmann rearrangement of oximes. scholaris.ca The reactivity and selectivity of these transformations can be finely tuned by modifying the substituents on the arylboronic acid catalyst. scholaris.ca

The site-selective functionalization of hydroxyl groups is a significant challenge in organic synthesis, particularly in complex molecules with multiple reactive sites. Boronic acid-mediated chelation has been explored as a strategy for the directed C–H hydroxylation of (hetero)arenes, offering a transition-metal-free approach to this important transformation. nih.gov

While the broader class of arylboronic acids has been extensively studied for hydroxyl group directed catalysis, specific studies focusing on the catalytic application of This compound in this context are not prominently featured in the existing literature. The presence of the nitrogen-containing pyrimidine (B1678525) ring and the unique electronic nature of the cyclopropyl group could impart interesting catalytic properties, suggesting a potential area for future research.

Theoretical and Computational Investigations of 4 Cyclopropylpyrimidin 5 Yl Boronic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties and reactivity of molecules. By modeling (4-Cyclopropylpyrimidin-5-yl)boronic acid, insights into its molecular orbitals, charge distribution, and reactivity can be elucidated.

Analysis of Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. For arylboronic acids, the HOMO is typically a π-orbital distributed across the aromatic ring, while the LUMO is often a π*-orbital with significant contribution from the vacant p-orbital on the boron atom.

In this compound, the electron-deficient pyrimidine (B1678525) ring is expected to lower the energy of both the HOMO and LUMO compared to a simple phenylboronic acid. The cyclopropyl (B3062369) group, known for its ability to donate electron density to adjacent π-systems through σ-π conjugation, would likely raise the HOMO energy, thereby decreasing the HOMO-LUMO gap. A smaller energy gap suggests higher reactivity.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's chemical behavior. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, pyrimidine derivatives are known to be effective corrosion inhibitors, a property linked to their electronic structure and ability to donate and accept electrons. DFT calculations on related pyrimidine systems help in understanding these properties. dergipark.org.trscirp.org The interaction between reactants is often governed by the HOMO and LUMO, where the formation of a transition state arises from their interaction.

DescriptorDefinitionPredicted Qualitative Value for this compound
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron orbital; relates to the ability to donate electrons.Moderately high (influenced by cyclopropyl group)
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the lowest empty orbital; relates to the ability to accept electrons.Low (influenced by pyrimidine ring and boron atom)
Energy Gap (ΔE = ELUMO - EHOMO)Indicates chemical reactivity and stability. A smaller gap implies higher reactivity.Relatively small
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2. Measures resistance to change in electron configuration.Relatively low
Electronegativity (χ)χ ≈ -(EHOMO + ELUMO) / 2. Measures the power to attract electrons.High

Conformational Analysis and Energetics of the Boronic Acid Moiety

The reactivity and interaction profile of a boronic acid is highly dependent on the conformation of the B(OH)₂ group. This moiety can adopt several low-energy conformations defined by the orientation of the hydroxyl groups relative to the C-B bond. epstem.net The primary conformers are typically designated as syn or anti with respect to the C-B bond and the B-O-H plane.

Computational studies on phenylboronic acid and its derivatives consistently show that the most stable conformation involves one O-H bond pointing away from the ring and the other pointing towards it, with the B(OH)₂ group being nearly coplanar with the aromatic ring to maximize conjugation. epstem.net The rotation around the C-B bond has a relatively low energy barrier. For this compound, the rotational barrier would be influenced by potential steric interactions between the hydroxyl groups and the adjacent cyclopropyl group or the nitrogen atom of the pyrimidine ring.

The potential energy surface can be scanned by systematically rotating the dihedral angles associated with the C-C-B-O and O-B-O-H bonds. This analysis typically reveals several local minima corresponding to different stable conformers.

ConformerDescription of -B(OH)₂ OrientationPredicted Relative Energy (kcal/mol)
ACoplanar with pyrimidine ring, minimal steric hindrance.0.0 (Global Minimum)
BCoplanar, alternative hydroxyl orientation.~0.5 - 1.5
COrthogonal to pyrimidine ring.~3.0 - 5.0 (Rotational Transition State)

Computational Modeling of Reaction Mechanisms

Computational chemistry is instrumental in mapping the energy profiles of reaction pathways, identifying intermediates, and characterizing transition states. This provides a molecular-level understanding of reaction kinetics and mechanisms.

Transition State Analysis for Cross-Coupling Pathways

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C bonds. illinois.eduorganic-chemistry.orglibretexts.org The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

DFT calculations can model each step to determine its activation energy. The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often the rate-determining step and is mechanistically complex. nih.govnih.gov Computational studies have shown that the base required for the reaction plays a crucial role by forming a tetracoordinate boronate species, which is more nucleophilic and facilitates the transfer to the palladium center. researchgate.netnih.gov For a substrate like this compound, the electron-deficient nature of the pyrimidine ring can influence the kinetics of this step. mdpi.com

Step in Suzuki-Miyaura CycleDescriptionPredicted Activation Energy (ΔG, kcal/mol)
Oxidative AdditionPd(0) catalyst inserts into an aryl halide bond (e.g., Ar-Br).10 - 15
TransmetalationThe cyclopropyl-pyrimidinyl group is transferred from the boronate to the Pd(II) center.15 - 25 (Often Rate-Limiting)
Reductive EliminationThe two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst.5 - 10

Elucidation of Boronic Acid Catalysis Mechanisms

Beyond their role in cross-coupling, boronic acids can themselves act as catalysts, particularly for reactions involving hydroxyl groups, such as esterification and amidation. nih.govrsc.org This catalysis proceeds through the formation of a reversible covalent bond between the boronic acid and the substrate. rsc.org

In the case of carboxylic acid activation for amidation, the boronic acid reacts with the carboxylic acid to form a mixed acyloxyboronic acid intermediate. nih.gov This intermediate is more electrophilic at the carbonyl carbon than the original carboxylic acid, activating it for nucleophilic attack by an amine. DFT studies can model the formation of this key intermediate and the subsequent nucleophilic attack, providing energy barriers for each step and confirming the catalytic cycle. The Lewis acidity of the boron center in this compound, enhanced by the electron-withdrawing pyrimidine ring, would make it an effective catalyst for such transformations.

Intermolecular Interactions and Crystal Engineering Studies of Boronic Acids

The solid-state structure of boronic acids is dominated by strong intermolecular hydrogen bonds. The B(OH)₂ group is an excellent hydrogen bond donor and acceptor, leading to predictable and robust supramolecular assemblies. researchgate.net

The most common motif in the crystal structures of arylboronic acids is a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) graph set motif. These dimers can then further assemble into sheets or chains through weaker interactions.

For this compound, several key interactions would dictate its crystal packing:

O-H···O Hydrogen Bonding: Formation of the classic boronic acid dimer is highly probable.

O-H···N Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are potent hydrogen bond acceptors. This could lead to the formation of hydrogen bonds between the boronic acid's hydroxyl groups and the pyrimidine nitrogen of a neighboring molecule, potentially competing with or complementing the dimer formation. researchgate.net

π-π Stacking: The electron-deficient pyrimidine rings are expected to participate in π-π stacking interactions, likely in an offset or slipped-parallel arrangement to minimize electrostatic repulsion.

C-H···O/N Interactions: Weaker C-H···O or C-H···N hydrogen bonds involving the cyclopropyl and pyrimidine C-H bonds could further stabilize the crystal lattice.

These varied and directional interactions make this compound a promising building block for crystal engineering and the design of functional supramolecular materials. acs.orgchimia.chpageplace.demdpi.com

Hydrogen Bonding Networks in Solid-State Structures

The molecular architecture of this compound, featuring both hydrogen bond donors in the boronic acid group (-B(OH)₂) and hydrogen bond acceptors in the pyrimidine ring, suggests that hydrogen bonding will be a dominant force in its crystal structure. The boronic acid moiety is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor, often forming dimeric units or chains. researchgate.net The nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. acs.orgnih.gov

Computational models can predict the likely hydrogen bonding motifs, or supramolecular synthons, that direct the assembly of molecules in the solid state. For this compound, several key interactions are anticipated:

Boronic Acid Homodimers: A common motif in the crystal structures of arylboronic acids is the formation of a cyclic homodimer, where two boronic acid groups interact through a pair of O-H···O hydrogen bonds. This is a robust synthon that often dictates the initial packing arrangement.

Boronic Acid-Pyrimidine Heterodimers: The nitrogen atoms in the pyrimidine ring are strong hydrogen bond acceptors. acs.org It is highly probable that a strong O-H···N hydrogen bond will form between the boronic acid's hydroxyl group and one of the pyrimidine nitrogen atoms of an adjacent molecule. researchgate.net Quantum mechanical calculations on similar systems have shown these interactions to be energetically favorable. nih.gov

Chain and Sheet Formation: The bifunctional nature of the boronic acid group (two hydroxyls) and the pyrimidine ring (two nitrogen acceptors) allows for the formation of extended networks. For instance, a molecule could form a homodimer via its boronic acid and simultaneously accept a hydrogen bond at a pyrimidine nitrogen from a neighboring dimer, leading to the formation of one-dimensional chains or two-dimensional sheets.

The conformational flexibility of the boronic acid group, specifically the rotation around the C-B bond and the orientation of the hydroxyl groups (syn and anti conformations), will also influence the resulting hydrogen bonding network. mdpi.com The presence of the cyclopropyl group may introduce steric effects that favor certain packing arrangements over others, potentially leading to more complex three-dimensional structures.

Table 1: Predicted Hydrogen Bond Interactions in Solid-State this compound

DonorAcceptorType of InteractionPredicted Strength
Boronic Acid (-OH)Boronic Acid (-OH)O-H···OStrong
Boronic Acid (-OH)Pyrimidine (-N=)O-H···NStrong
C-H (pyrimidine)Boronic Acid (-OH)C-H···OWeak
C-H (cyclopropyl)Pyrimidine (-N=)C-H···NWeak

This table is based on theoretical predictions derived from the known hydrogen bonding capabilities of boronic acids and pyrimidines.

Co-crystallization Potential and Design Principles

Co-crystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of solid materials. This compound is an excellent candidate for co-crystal formation due to its strong hydrogen bonding functionalities. The primary design principle for forming co-crystals with this molecule would be the selection of a co-former that has complementary hydrogen bonding sites.

Selection of Co-formers:

A rational approach to co-former selection involves identifying molecules that can form robust and predictable supramolecular synthons with the target molecule.

Carboxylic Acids: Co-crystallization with carboxylic acids could lead to the formation of a highly stable boronic acid-carboxylic acid heterodimer. This synthon is known to be a very robust interaction in crystal engineering.

Pyridine (B92270) and Pyrimidine Derivatives: Co-formers containing pyridine or pyrimidine rings can interact with the boronic acid group through O-H···N hydrogen bonds. The use of di-pyridyl or di-pyrimidine co-formers could lead to the formation of extended, well-ordered networks.

Amides: Primary and secondary amides are also excellent candidates for co-crystallization, as they possess both hydrogen bond donor (N-H) and acceptor (C=O) sites that can interact with the boronic acid and pyrimidine moieties.

The principle of pKa matching or mismatching can also be a guiding factor in co-former selection. A significant difference in pKa between the boronic acid and a basic co-former can sometimes lead to proton transfer and salt formation, which is a competing process with co-crystal formation. Computational screening methods, which calculate the interaction energies between the target molecule and a library of potential co-formers, can be employed to predict the likelihood of co-crystal formation.

Table 2: Potential Co-formers and Predicted Supramolecular Synthons with this compound

Co-former ClassExample Co-formerPredicted Supramolecular Synthon
Carboxylic AcidsBenzoic AcidBoronic Acid-Carboxylic Acid Heterodimer
Pyridines4,4'-BipyridineBoronic Acid-Pyridine Heterodimer (O-H···N)
AmidesIsonicotinamideBoronic Acid-Amide Heterosynthon

This table presents a theoretical framework for co-crystal design based on established principles of supramolecular chemistry.

The versatility of the boronic acid group, combined with the hydrogen bond accepting capability of the pyrimidine ring, makes this compound a promising building block for the construction of a wide range of supramolecular architectures through co-crystallization. researchgate.net

Future Research Directions and Unaddressed Challenges

Development of Green Chemistry Approaches for Synthesis and Catalysis

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact and enhance safety and efficiency. nih.gov For the synthesis of (4-Cyclopropylpyrimidin-5-yl)boronic acid and its subsequent catalytic applications, several green approaches represent important areas for future research.

Current synthetic routes often rely on traditional organic solvents and stoichiometric reagents. Future efforts should focus on developing protocols that utilize greener solvents, such as water or bio-based solvents, or even solvent-free reaction conditions. eurekaselect.com The use of alternative energy sources like microwave irradiation and ultrasound has already shown promise in accelerating the synthesis of pyrimidine (B1678525) derivatives, often leading to higher yields and shorter reaction times. eurekaselect.comnih.gov

Furthermore, developing catalytic syntheses that minimize waste is crucial. This includes designing reactions with high atom economy, such as multicomponent reactions (MCRs) where multiple starting materials are combined in a single step to form a complex product. nih.gov For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, showcasing a sustainable pathway that liberates only hydrogen and water as byproducts. nih.gov Applying such strategies to the synthesis of the (4-cyclopropylpyrimidin-5-yl) core would be a significant advancement. Another avenue involves the use of recyclable catalysts to reduce metal waste and cost. nih.gov

Table 1: Green Chemistry Strategies for Pyrimidine Boronic Acid Synthesis

Strategy Description Potential Benefits
Alternative Solvents Replacing traditional organic solvents with water, ionic liquids, or supercritical fluids. Reduced toxicity, improved safety, easier product separation.
Energy Efficiency Utilizing microwave or ultrasound irradiation to accelerate reactions. nih.gov Shorter reaction times, lower energy consumption, potentially higher yields.
Multicomponent Reactions Combining three or more reactants in a single synthetic operation. nih.gov Increased efficiency, reduced waste, rapid generation of molecular diversity.
Reusable Catalysts Employing heterogeneous or supported catalysts that can be recovered and reused. Lower costs, reduced metal contamination in products, minimized waste.

| Bio-based Feedstocks | Sourcing starting materials from renewable biomass. nih.gov | Reduced reliance on fossil fuels, improved sustainability. |

Expansion of Catalyst Scope Beyond Palladium for Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of applications for this compound, and palladium catalysts are the overwhelming choice for this transformation. researchgate.netcore.ac.uk While highly effective, palladium is a precious, costly, and relatively toxic metal. A significant challenge and a key area for future research is the development of efficient cross-coupling protocols using more abundant and less toxic first-row transition metals.

Nickel, for example, has emerged as a promising alternative for cross-coupling reactions due to its lower cost and unique catalytic properties. researchgate.net Research into nickel-catalyzed Suzuki-Miyaura couplings of pyrimidine-based boronic acids could unlock new reactivity and provide more economical synthetic routes. Similarly, copper-catalyzed methods, which have been explored for the synthesis of pyrimidine rings, could potentially be adapted for cross-coupling applications involving pyrimidine boronic acids. mdpi.com

The development of these non-palladium catalysts requires overcoming challenges such as lower catalytic activity, sensitivity to air and moisture, and different substrate scope compatibilities. Future work should focus on ligand design and reaction optimization to create robust catalytic systems based on metals like nickel, copper, or iron that can rival the efficiency and generality of palladium catalysts for coupling this compound.

Table 2: Comparison of Potential Catalysts for Cross-Coupling

Metal Catalyst Advantages Current Challenges
Palladium (Pd) High efficiency, broad functional group tolerance, well-established. core.ac.uk High cost, toxicity, potential for product contamination.
Nickel (Ni) Lower cost, abundance, unique reactivity. researchgate.net Often requires specific ligands, can be sensitive to reaction conditions.
Copper (Cu) Very low cost, readily available, versatile. Generally lower catalytic activity for Suzuki-type reactions compared to Pd.

| Iron (Fe) | Extremely abundant, inexpensive, low toxicity. | Catalytic systems are less developed and often require stronger reaction conditions. |

Exploration of Novel Reactivity Modes for this compound

While Suzuki-Miyaura cross-coupling is the most prominent reaction of aryl boronic acids, these compounds are capable of undergoing a variety of other useful transformations. A key future direction is to explore these alternative reactivity modes for this compound to expand its synthetic utility.

Beyond carbon-carbon bond formation, boronic acids can participate in carbon-heteroatom bond-forming reactions, such as Chan-Lam coupling to form C-N or C-O bonds. Investigating the conditions under which this compound can be coupled with amines, phenols, or other heteroatom-containing nucleophiles could provide direct access to a new range of functionalized pyrimidine derivatives.

Another area of interest is the use of the boronic acid moiety as a directing group for C-H functionalization on the pyrimidine ring or the cyclopropyl (B3062369) group. researchgate.net This would enable the introduction of new substituents at positions that are otherwise difficult to access, significantly increasing the structural diversity of accessible molecules. Furthermore, the unique electronic properties of the pyrimidine ring combined with the boronic acid group may enable novel catalytic cycles or reaction pathways yet to be discovered. The synthesis of novel boronate-containing diarylpyrimidine derivatives for specific biological targets, for instance, highlights the potential for creating innovative molecular architectures. nih.gov

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The discovery and optimization of new reactions and the synthesis of compound libraries for drug discovery are often limited by the time-consuming, manual nature of traditional laboratory work. The integration of automated synthesis platforms and high-throughput screening (HTS) methodologies represents a transformative approach to accelerate research involving this compound.

Automated synthesis systems can perform numerous reactions in parallel, allowing for the rapid optimization of reaction conditions (e.g., catalysts, ligands, solvents, bases) for its cross-coupling or other transformations. youtube.com This not only speeds up the development of new synthetic methods but also enables the creation of large, diverse libraries of (4-cyclopropylpyrimidin-5-yl)-containing compounds for biological screening.

High-throughput screening techniques can then be used to rapidly evaluate these compound libraries for desired biological activity or material properties. acs.org For example, screening for inhibitors of a particular enzyme or for materials with specific optical properties can be performed on thousands of compounds in a short period. This synergy between automated synthesis and HTS can dramatically shorten the timeline for discovering new lead compounds in drug development or novel materials for various applications, maximizing the scientific and commercial potential of this compound. youtube.comacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.